molecular formula C14H13N7O4 B4321407 3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2-(2-PYRIDINYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2-(2-PYRIDINYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

Cat. No.: B4321407
M. Wt: 343.30 g/mol
InChI Key: DZYHIAKFGRAJLJ-UHFFFAOYSA-N
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Description

3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2-(2-PYRIDINYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex heterocyclic compound that features a pyrazole ring, a pyridine moiety, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2-(2-PYRIDINYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Mechanism of Action

The mechanism of action of 3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2-(2-PYRIDINYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

3-[(3-nitropyrazol-1-yl)methyl]-N-(2-pyridin-2-ylethyl)-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N7O4/c22-13(16-7-4-10-3-1-2-6-15-10)14-17-11(19-25-14)9-20-8-5-12(18-20)21(23)24/h1-3,5-6,8H,4,7,9H2,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYHIAKFGRAJLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCNC(=O)C2=NC(=NO2)CN3C=CC(=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2-(2-PYRIDINYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2-(2-PYRIDINYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2-(2-PYRIDINYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2-(2-PYRIDINYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2-(2-PYRIDINYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2-(2-PYRIDINYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

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